Diprosalic
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
92502-72-2 |
|---|---|
Molecular Formula |
C35H43FO10 |
Molecular Weight |
642.7 g/mol |
IUPAC Name |
[2-[(8S,10S,11S,13S,14S,16S,17R)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-propanoyloxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] propanoate;2-hydroxybenzoic acid |
InChI |
InChI=1S/C28H37FO7.C7H6O3/c1-6-23(33)35-15-22(32)28(36-24(34)7-2)16(3)12-20-19-9-8-17-13-18(30)10-11-25(17,4)27(19,29)21(31)14-26(20,28)5;8-6-4-2-1-3-5(6)7(9)10/h10-11,13,16,19-21,31H,6-9,12,14-15H2,1-5H3;1-4,8H,(H,9,10)/t16-,19-,20-,21-,25-,26-,27?,28-;/m0./s1 |
InChI Key |
MRZWGGPHYUTCNW-XEMJQECLSA-N |
SMILES |
CCC(=O)OCC(=O)C1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C)OC(=O)CC.C1=CC=C(C(=C1)C(=O)O)O |
Isomeric SMILES |
CCC(=O)OCC(=O)[C@]1([C@H](C[C@@H]2[C@@]1(C[C@@H](C3([C@H]2CCC4=CC(=O)C=C[C@@]43C)F)O)C)C)OC(=O)CC.C1=CC=C(C(=C1)C(=O)O)O |
Canonical SMILES |
CCC(=O)OCC(=O)C1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C)OC(=O)CC.C1=CC=C(C(=C1)C(=O)O)O |
Synonyms |
elosalik betamethasone dipropionate - salicylic acid betamethasone dipropionate and salicylic acid drug combination betamethasone dipropionate, salicylic acid drug combination Diprosalic |
Origin of Product |
United States |
Chemical Synthesis and Structural Modification Research
Synthetic Routes for Betamethasone (B1666872) Dipropionate and its Precursors
The synthesis of Betamethasone Dipropionate, a potent glucocorticoid, is a multi-step process requiring precise stereochemical control. Research in this area is focused on developing more efficient, scalable, and cost-effective manufacturing routes.
Novel Methodologies for Betamethasone Dipropionate Synthesis
Modern synthetic strategies have moved towards integrating biocatalysis and flow chemistry to improve efficiency and safety. A notable development is a divergent chemo- and biocatalytic route that can be applied to various 16β-methylcorticoids, including Betamethasone Dipropionate. researchgate.net This integrated one-flow synthesis utilizes an engineered 3-ketosteroid-Δ1-dehydrogenase for the crucial Δ1-dehydrogenation step, forming the C1, C2-double bond in the A ring of the steroid. researchgate.net
A more traditional, yet optimized, method involves the synthesis from betamethasone via acid-catalyzed cyclization, followed by selective hydrolysis and 21-acylation. chinjmap.comsemanticscholar.org This process is noted for being straightforward and suitable for industrial production, achieving a high purity of 99.56% by HPLC. chinjmap.comsemanticscholar.org
Stereoselective Synthesis and Yield Optimization Research
Achieving the correct stereochemistry is paramount for the biological activity of corticosteroids. In the synthesis of Betamethasone Dipropionate, stereoselectivity is critical, particularly at the C16 and C17 positions. The chemo-biocatalytic route achieves excellent stereoselectivity in forging the crucial chiral C17α-OH group through a substrate-controlled Co-catalyzed Mukaiyama hydration. researchgate.net Similarly, a novel route from 9αOH-AD introduces the 16α-methyl group stereoselectively with methyl bromide, which is then converted to the desired 16β-methyl configuration. researchgate.net
Yield optimization is a continuous goal in pharmaceutical manufacturing. Different synthetic routes report varying levels of efficiency, as detailed in the table below. The process starting from betamethasone shows a high total yield, while the multi-step synthesis from 9αOH-AD provides a solid yield for a complex, de novo synthesis. researchgate.netchinjmap.com A specific step involving the conversion of (11β,16β)-9-Bromo-11-hydroxy-16-Methyl-17,21-bis(1-oxopropoxy)pregna-1,4-diene-3,20-dione using potassium fluoride (B91410) in acetone (B3395972) reports a near-quantitative yield of 99.2%. chemicalbook.com
| Starting Material | Key Process Steps | Reported Overall Yield | Reference |
|---|---|---|---|
| Betamethasone | Acid catalysis cyclization, selective hydrolysis, 21-acylation | 76.4% | chinjmap.comsemanticscholar.org |
| 9α-hydroxyandrost-4-ene-3,17-dione (9αOH-AD) | 11 steps including stereoselective methylation and fermentation | 22.9% | researchgate.net |
| (11β,16β)-9-Bromo-11-hydroxy-16-Methyl-17,21-bis(1-oxopropoxy)pregna-1,4-diene-3,20-dione | Debromination with Potassium Fluoride | 99.2% (for this specific step) | chemicalbook.com |
Investigation of Betamethasone Analog Derivatization for Enhanced Properties
Research has been conducted to synthesize analogs of betamethasone with the aim of improving the therapeutic index—maximizing topical anti-inflammatory potency while minimizing systemic absorption and associated side effects. nih.gov One study involved the synthesis of a series of 9α-halo-12β-hydroxy and 12β-acyloxy analogues of betamethasone 17,21-dipropionate. nih.gov It was found that while the 12β-hydroxy analogues were systemically absorbed, the corresponding 12β-esters were not. nih.gov These findings suggest that the polarity and size of the substituent at the C12 position significantly influence systemic absorption. nih.gov
Biotransformation is another avenue for creating novel derivatives. A study using plant-based biocatalysts, specifically Musa acuminata (banana) leaves and Launaea capitata roots, transformed Betamethasone Dipropionate into new, value-added products. nih.govnih.gov This process yielded derivatives such as Sananone dipropionate, Sananone propionate, and Sananone. nih.govnih.gov Molecular docking studies of these new compounds showed a high binding affinity for the glucocorticoid receptor, indicating their potential as active molecules. nih.gov
| Analog/Derivative Class | Modification Strategy | Enhanced Property | Reference |
|---|---|---|---|
| 12β-acyloxy analogues | Chemical synthesis (esterification at C12) | Reduced systemic absorption | nih.gov |
| Sananone dipropionate | Biotransformation (oxidation) | High glucocorticoid receptor binding affinity | nih.govnih.gov |
| Sananone propionate | Biotransformation (hydrolysis and oxidation) | High glucocorticoid receptor binding affinity | nih.govnih.gov |
Salicylic (B10762653) Acid: Research into Synthetic Pathways and Derivatives
Salicylic Acid is a beta-hydroxy acid whose synthesis has been refined over more than a century. Modern research focuses on greener processes and chemical modifications to improve its utility in pharmaceutical formulations.
Modern Approaches to Salicylic Acid Synthesis
The primary industrial method for producing Salicylic Acid is the Kolbe-Schmitt reaction. nbinno.comwikipedia.org This process involves the carboxylation of sodium phenoxide (the sodium salt of phenol) with carbon dioxide under high temperature (115°C) and pressure (100 atm). wikipedia.org The resulting sodium salicylate (B1505791) is then acidified to yield Salicylic Acid. nbinno.comwikipedia.org
While the Kolbe-Schmitt reaction is highly efficient for large-scale production, research continues into alternative and potentially more environmentally friendly methods. nbinno.comresearchgate.net Recent advancements include:
Palladium-Catalyzed C–H Carboxylation: A silanol-directed, palladium-catalyzed C–H carboxylation reaction has been developed for converting phenols into salicylic acids. This method demonstrates high efficiency and selectivity with excellent functional group tolerance. nih.gov
Solvent-Method Modification: A process using an organic solvent like octanol (B41247) has been developed. google.com In this method, the sodium phenolate (B1203915) is dewatered in the solvent to form a homogenous liquid, allowing for a more efficient gas-liquid phase carboxylation reaction with carbon dioxide at lower pressures than the traditional solid-gas reaction. google.com
Biomass-Derived Routes: A green chemistry approach has been developed for producing Salicylic Acid from biomass-derived 2-furoic acid. The process involves converting 2-furoic acid to 2,3-benzofuran, which is then oxidized to yield salicylate. researchgate.net
Chemical Modification of Salicylic Acid for Formulation Compatibility
Salicylic Acid's utility can be limited by its poor water solubility and potential for irritation. koreascience.krresearchgate.net Consequently, significant research has been dedicated to creating derivatives and formulations that overcome these limitations.
One major area of focus is enhancing aqueous solubility. Salicylic Acid itself is soluble in water only to a fraction of 1%. google.comgoogle.com To address this, several strategies have been employed:
Complexation: The solubility of Salicylic Acid can be significantly improved through complexation with highly water-soluble molecules like succinoglycan monomers or by using hydrotropic agents such as sodium citrate (B86180). koreascience.kredu.krdedu.krd A 5% w/v sodium citrate solution was found to increase the solubility of Salicylic Acid by 28-fold. edu.krdedu.krd
Derivative Formation: Water-soluble derivatives can be synthesized. One approach involves creating an ester linkage between Salicylic Acid's carboxyl group and a short carbon chain bearing a sulfonic acid group, resulting in a highly water-soluble compound with a neutral pH in solution. google.comgoogle.com
Ionic Liquids: Converting Salicylic Acid into salts with amino acid alkyl esters can create ionic liquid formulations. These modifications have been shown to increase the thermal stability of the resulting compounds. nih.gov
These modifications are crucial for developing stable and effective topical formulations, allowing for better skin penetration and compatibility. nih.govresearchgate.net
| Modification Strategy | Resulting Compound/Complex | Primary Benefit | Reference |
|---|---|---|---|
| Hydrotropic Solubilization | Salicylic Acid-Sodium Citrate Complex | 28-fold increase in aqueous solubility | edu.krdedu.krd |
| Complexation | Salicylic Acid-Succinoglycan Monomer Complex | Enhanced solubility and stability | koreascience.kr |
| Esterification | γ-sulfopropyl salicylic ester | High water solubility, neutral pH in solution | google.com |
| Salt Formation (Ionic Liquid) | Salts of amino acid alkyl esters | Increased thermal stability | nih.gov |
Pre Clinical Pharmacological and Mechanistic Research of the Combination
Molecular and Cellular Mechanisms of Action Studies (In Vitro / In Silico)
Studies at the molecular and cellular levels, employing in vitro and in silico approaches, have provided insights into how betamethasone (B1666872) dipropionate and salicylic (B10762653) acid exert their effects and interact.
Receptor Binding Kinetics of Betamethasone Dipropionate in Model Systems
Betamethasone dipropionate, a synthetic fluorinated corticosteroid, primarily exerts its effects through binding to the glucocorticoid receptor (GR). While specific detailed receptor binding kinetics data for betamethasone dipropionate in isolated model systems were not extensively detailed in the provided search results, the general mechanism of glucocorticoids involves binding to intracellular GRs, leading to the translocation of the complex into the nucleus. Here, the complex can modulate gene expression by binding to glucocorticoid response elements (GREs) or by interacting with other transcription factors jhphs.org. In silico studies have explored the binding affinity of various glucocorticoids, including betamethasone derivatives, to the GR, suggesting a correlation between binding affinity and in vitro activity patsnap.comresearchgate.net. For instance, in silico analysis of several glucocorticoids showed potential binding affinity with the glucocorticoid receptor (GR), with calculated binding affinities ranging from -12.53 to -10.11 kcal/mol researchgate.net. This binding is a crucial initial step in the cascade of events leading to the anti-inflammatory and immunosuppressive effects characteristic of betamethasone dipropionate termedia.pl.
Enzymatic and Signaling Pathway Modulation by Salicylic Acid (e.g., NF-κB, COX, CDK Activity)
Salicylic acid demonstrates a range of molecular and cellular effects, modulating various enzymatic and signaling pathways. A well-established mechanism involves the modulation of cyclooxygenase (COX) activity. Salicylic acid can suppress the activity of COX, an enzyme responsible for the production of pro-inflammatory mediators like prostaglandins (B1171923) wikidoc.orgwikipedia.org. This is achieved not through direct inhibition like many NSAIDs, but potentially through the suppression of enzyme expression via an unelucidated mechanism wikidoc.org. Salicylic acid has also been shown to activate adenosine (B11128) monophosphate-activated protein kinase (AMPK), which may contribute to its effects wikidoc.org.
Furthermore, salicylic acid has been demonstrated to inhibit the nuclear factor (NF)-κB pathway. NF-κB is a transcription factor involved in inflammatory and immune responses. Salicylic acid can inhibit IκB kinase (IKK), a component of the NF-κB complex, thereby preventing NF-κB translocation to the nucleus and subsequent gene transcription nih.govmdpi.com. Studies have also indicated that salicylic acid and its derivatives can inhibit Cyclin Dependent Kinase (CDK) enzyme activity, impacting cell cycle progression semanticscholar.orgnih.gov. This modulation of CDKs, such as the decrease in cyclin A2/CDK2 levels observed in some cell lines treated with salicylic acid, suggests a role in anti-proliferative effects nih.gov. Salicylic acid can also inhibit the oxidation of uridine-5-diphosphoglucose (UDPG) and the transfer of glucuronyl groups, potentially impacting mucopolysaccharide synthesis wikipedia.orgdrugbank.com.
Here is a summary of some enzymatic and signaling pathways modulated by salicylic acid:
| Pathway/Enzyme | Effect of Salicylic Acid | References |
| Cyclooxygenase (COX) | Suppression of activity/expression | wikidoc.orgwikipedia.org |
| NF-κB pathway | Inhibition (via IKK inhibition) | nih.govmdpi.com |
| Cyclin Dependent Kinases (CDK) | Inhibition of activity | semanticscholar.orgnih.gov |
| AMPK pathway | Activation | wikidoc.org |
| UDPG oxidation | Inhibition | wikipedia.orgdrugbank.com |
| Glucuronyl group transfer | Inhibition | wikipedia.orgdrugbank.com |
Synergistic and Antagonistic Molecular Interactions of the Combined Agents (In Vitro / In Silico)
While the search results highlight the individual mechanisms of betamethasone dipropionate and salicylic acid, specific detailed in vitro or in silico studies explicitly delineating synergistic or antagonistic molecular interactions between the two compounds were not prominently featured. However, the rationale for combining these agents is based on their complementary effects. Betamethasone dipropionate provides potent anti-inflammatory and anti-proliferative actions through GR mediation termedia.pl. Salicylic acid, with its keratolytic properties, facilitates the penetration of betamethasone dipropionate through the stratum corneum, particularly in hyperkeratotic lesions researchgate.netcals.am. This enhanced penetration can lead to increased local concentrations of the corticosteroid in the target tissue, potentially augmenting its anti-inflammatory and anti-proliferative effects researchgate.netmpa.se.
Target Pathway Modulation in Non-Human Biological Systems
Studies using non-human biological systems, such as cell cultures and ex vivo tissue models, have provided further evidence of the effects of betamethasone dipropionate and salicylic acid, both individually and in combination.
Cell Culture Model Responses to Betamethasone Dipropionate and Salicylic Acid
Cell culture models have been utilized to investigate the cellular responses to betamethasone dipropionate and salicylic acid. Betamethasone dipropionate, as a corticosteroid, can influence various cell types involved in inflammatory and immune responses. Its anti-proliferative effect is related to the inhibition of DNA and collagen synthesis, and its immunosuppressive properties involve blocking T cells, B cells, Langerhans cells, and mast cells termedia.pl.
Salicylic acid has been shown to affect cell proliferation and induce apoptosis in various cell lines, including cancer cells mdpi.comijsr.net. Studies in cell cultures have demonstrated that salicylic acid can modulate cell cycle regulatory proteins, such as cyclins and CDKs, contributing to its anti-proliferative effects nih.gov. For example, treatment of HT-29 cells with salicylic acid led to a decrease in cyclin A2/CDK2 levels and reduced CDK2 activity nih.gov.
While direct studies on the combined effect of betamethasone dipropionate and salicylic acid on cell culture responses were not extensively detailed in the provided results, the individual effects observed in cell models support the mechanisms of action relevant to their therapeutic use in inflammatory and hyperkeratotic conditions.
Ex Vivo Tissue Penetration and Distribution Studies of the Combination
Ex vivo tissue models, particularly using skin, have been instrumental in evaluating the penetration and distribution of betamethasone dipropionate and salicylic acid, especially when used in combination. Studies using excised porcine ear skin in Franz diffusion cells have demonstrated the impact of salicylic acid on the penetration of betamethasone dipropionate researchgate.netscirp.org.
Research has shown that the inclusion of salicylic acid in formulations containing betamethasone dipropionate leads to enhanced penetration of the corticosteroid into the skin layers researchgate.netmpa.se. One study using ex vivo porcine skin found that more betamethasone dipropionate was recovered in the upper layers and remaining epidermis when combined with salicylic acid researchgate.net. This enhanced delivery is attributed to salicylic acid's keratolytic action, which reduces the barrier function of the stratum corneum researchgate.netcals.am.
Furthermore, ex vivo studies have also investigated the anti-inflammatory activity of the combination in tissue models. For instance, applying formulations containing betamethasone dipropionate and salicylic acid to ex vivo porcine skin challenged to induce inflammation showed a reduction in inflammatory markers like COX-2 and PGE-2 researchgate.netnih.gov. One study observed a reduction in COX-2 expression and a decrease in PGE-2 levels by 50% after application of a betamethasone dipropionate and salicylic acid combination to ex vivo porcine skin nih.gov. The enhanced penetration facilitated by salicylic acid likely contributes to the improved anti-inflammatory effect observed in these ex vivo models researchgate.net.
Here is a summary of findings from an ex vivo skin penetration study:
| Formulation | Betamethasone Dipropionate Recovery (Arbitrary Units) | Notes | Reference |
| Betamethasone Dipropionate + Salicylic Acid | Higher in upper layers and remaining epidermis | Compared to formulation without salicylic acid (implied by context) | researchgate.net |
| Betamethasone Dipropionate + Salicylic Acid + Fish Oil | More penetrants recovered from remaining skin | Fish oil further enhanced penetration and anti-inflammatory activity | researchgate.net |
This ex vivo research supports the understanding that salicylic acid enhances the local bioavailability of betamethasone dipropionate within the skin, which is a key aspect of the combination's efficacy in treating hyperkeratotic dermatoses.
Investigating Cellular Uptake and Subcellular Localization in Model Systems
Pre-clinical research investigating the cellular uptake and subcellular localization of the betamethasone dipropionate and salicylic acid combination, often modeled after formulations like Diprosalic, primarily focuses on understanding their penetration through the skin barrier and subsequent distribution within skin layers and cells. The skin, particularly the stratum corneum, presents a significant barrier to topical drug delivery. diva-portal.orgscielo.br Salicylic acid is known to act as a keratolytic agent, softening keratin (B1170402) and disrupting desmosomes in the stratum corneum, which facilitates the penetration of other topical drugs, including glucocorticoids, into the skin. termedia.pltermedia.pl This enhancement of penetration by salicylic acid is a key aspect studied in the context of the combination's delivery. termedia.pltermedia.pl
Studies utilizing in vitro skin models, such as excised human or animal skin (e.g., porcine ear skin) mounted in Franz diffusion cells, are commonly employed to assess the percutaneous absorption and distribution of the individual components and their combination. diva-portal.orgscielo.brnih.govresearchgate.netscirp.orgresearchgate.net These models allow for the quantification of drug amounts that permeate through different skin layers (stratum corneum, epidermis, dermis) and into the receptor fluid over time. diva-portal.orgscielo.br Reconstructed human epidermis models are also used, although their permeation rates for some compounds, including salicylic acid, can differ from excised human skin. diva-portal.orgnih.gov
Research indicates that betamethasone dipropionate, as a potent corticosteroid, exerts its effects intracellularly by binding to cytoplasmic glucocorticoid receptors (GR). termedia.plpatsnap.com The resulting complex then translocates into the cell nucleus, where it modulates gene expression by binding to glucocorticoid response elements (GREs) on DNA. patsnap.com This genomic action leads to the altered production of proteins involved in inflammatory and immune responses, such as the induction of lipocortin-1, which inhibits phospholipase A2. termedia.plpatsnap.com While the precise cellular uptake and subcellular localization of the combination are often inferred from studies on the individual components' penetration and known mechanisms, the facilitated delivery of betamethasone dipropionate by salicylic acid is a critical factor in the combination's efficacy in treating hyperkeratotic dermatoses. termedia.pltermedia.pl
Studies have explored different formulations and drug delivery systems to enhance the skin penetration and targeted delivery of betamethasone dipropionate and salicylic acid. For instance, incorporating these active ingredients into nanocarriers like cubosomes has shown potential to improve skin penetration and extend contact time with the scalp in psoriasis models. mdpi.comresearchgate.net Such approaches aim to increase the concentration of the drugs within the skin layers where they exert their therapeutic effects. scirp.orgresearchgate.net
Quantitative data from permeation studies in model systems provide insights into the amount of each compound reaching different skin depths. For example, studies using excised porcine skin have evaluated the penetration of betamethasone dipropionate from formulations containing salicylic acid. researchgate.netnih.gov These studies can involve techniques like tape stripping to analyze drug concentration in sequential layers of the stratum corneum and underlying epidermis. scielo.brscirp.orgresearchgate.net
The following table presents illustrative data points from pre-clinical studies on skin penetration in model systems, highlighting the impact of formulation or combination on drug delivery into the skin layers.
| Model System | Formulation | Analyte | Skin Layer/Compartment | Amount Detected (% of Applied Dose or Concentration) | Reference |
| Excised Human Skin | Salicylic Acid (various vehicles) | Salicylic Acid | Epidermis + Dermis + Receptor Fluid | Varied (e.g., 34.48% ± 2.56 on intact skin) | cir-safety.org |
| Excised Human Skin | Salicylic Acid | Salicylic Acid | Permeation Rate | Seven times higher in SkineticTM RHE model vs. ex-vivo human skin | diva-portal.org |
| Excised Porcine Skin | Betamethasone Dipropionate + Salicylic Acid | Betamethasone Dipropionate | First 30 layers of SC + Remaining Epidermis | More obtained with BD + SA compared to BD + SA + FO | researchgate.net |
| Excised Porcine Skin | Betamethasone Dipropionate + Salicylic Acid + Fish Oil | Betamethasone Dipropionate | Remaining Skin | More recovered with BD + SA + FO compared to BD + SA | researchgate.net |
| Tissue Engineering Skin | Betamethasone Dipropionate Gel | Betamethasone | Skin and Medium | Detectable concentrations in both | researchgate.net |
| Excised Human Skin | Betamethasone Dipropionate cream (CAL/BDP cream) | Betamethasone Dipropionate | Upper Stratum Corneum and Lower Epidermis | Statistically significantly greater than CAL/BDP TS | researchgate.net |
These studies underscore the importance of the vehicle and the combination of active ingredients in influencing the extent and depth of penetration into the skin, which is directly relevant to the cellular uptake by target cells within the epidermis and dermis. While detailed subcellular localization studies of the combination are less frequently reported in broad pre-clinical overviews, the known intracellular targets of betamethasone dipropionate (cytoplasmic GR leading to nuclear translocation) provide the framework for understanding its cellular actions once it has successfully penetrated the skin layers. termedia.plpatsnap.com The keratolytic action of salicylic acid primarily impacts the extracellular barrier of the stratum corneum, indirectly enhancing the cellular uptake of betamethasone dipropionate by reducing the diffusion barrier. termedia.pltermedia.pl
Advanced Formulation Science and Drug Delivery Systems Research
Excipient Compatibility and Interaction Studies within Topical Matrices
The efficacy and stability of topical formulations are significantly influenced by the compatibility and interaction of the active pharmaceutical ingredients with the chosen excipients. For formulations containing betamethasone (B1666872) dipropionate and salicylic (B10762653) acid, understanding these interactions is crucial for developing stable and effective products. Studies have investigated the compatibility of betamethasone dipropionate with various liquid excipients, including humectants, solvents, and permeation enhancers, to achieve molecular dissolution and ensure chemical stability within gel formulations. revmedchir.ro Incompatibilities between drug substances and excipients are a primary cause of degradation reactions. revmedchir.ro
Rheological Properties of Topical Vehicles with Compound Integration
The rheological properties of topical formulations, such as viscosity and spreadability, are critical for their application and patient acceptance. The integration of betamethasone dipropionate and salicylic acid into various vehicles can influence these properties. For instance, ethosomal gel formulations containing betamethasone dipropionate and salicylic acid have been evaluated for their rheological behavior, demonstrating pseudo plastic flow, which is considered suitable for topical application. ammanif.comresearchgate.net The microstructure of semisolid emulsions and their mechanical properties are influenced by thickening agents, with increased concentration generally improving physical stability over time. researchgate.net
Physicochemical Stability within Various Formulation Matrices
Maintaining the physicochemical stability of betamethasone dipropionate and salicylic acid within topical formulations is essential for ensuring their shelf life and therapeutic efficacy. Betamethasone esters, such as betamethasone dipropionate, are susceptible to acid- and base-catalyzed isomerization, which can lead to a reduction in potency. mdpi.com Dilution with other vehicles, particularly hydrophilic base creams, can also cause chemical alteration of betamethasone esters. mdpi.com Research has focused on selecting excipients that ensure both the solubilization of betamethasone dipropionate and chemical stability within the formulation matrix. revmedchir.ro Studies have shown that the physical and chemical stability of betamethasone dipropionate can be enhanced when formulated as a nanoemulsion, with parameters like droplet size, conductivity, viscosity, pH, and refractive index remaining stable over time. bioline.org.br
Novel Delivery Technologies for Topical Co-administration (Pre-clinical / In Vitro)
To overcome limitations associated with conventional topical formulations, such as poor skin penetration and potential side effects, novel drug delivery systems are being explored for the co-administration of betamethasone dipropionate and salicylic acid.
Nanotechnology-Based Delivery Systems (e.g., Nanoliposomes, Cubosomes)
Nanotechnology offers promising approaches for enhancing the topical delivery of betamethasone dipropionate and salicylic acid. Nanocarriers can improve drug permeability across the stratum corneum and facilitate targeted delivery to deeper skin layers. nih.govnih.gov
Nanoliposomes: Liposomes loaded with betamethasone dipropionate have been developed to improve percutaneous absorption. scirp.org These nanocarriers offer biocompatibility, bioadhesiveness, and penetrability, potentially improving the effects compared to conventional formulations. scirp.org Studies have shown that increasing the lipid content in liposomal formulations can enhance drug penetration into or through the skin. scirp.org
Cubosomes: Cubosomes, unique nanoparticulate systems with biocompatibility and penetration efficacy, have been investigated for loading both betamethasone dipropionate and salicylic acid to enhance the management of scalp psoriasis. nih.govresearchgate.net Cubosomal formulations of betamethasone dipropionate have demonstrated enhanced rheological properties and improved skin penetration. researchgate.net The particle size of BD/SA-loaded cubosomes has been reported to be around 197.4 ± 9.47 nm. nih.gov
Microemulsions and Self-Emulsifying Drug Delivery Systems Research
Microemulsions and self-emulsifying drug delivery systems (SMEDDS) are explored to enhance the solubility and skin penetration of betamethasone dipropionate and salicylic acid. Microemulsions can increase the cutaneous absorption of both hydrophilic and lipophilic drugs compared to conventional vehicles. tandfonline.com
Microemulsions: Microemulsion-based gel formulations containing betamethasone dipropionate and salicylic acid have been prepared and characterized for enhanced and sustained delivery. nih.govresearchgate.net These formulations have shown droplet sizes ranging from 60 to 190 nm. nih.govresearchgate.net The low viscosity of microemulsions can be addressed by converting them into hydrogels for better topical application. nih.gov
Self-Emulsifying Drug Delivery Systems (SMEDDS): SMEDDS have been used to resolve the low water solubility of betamethasone dipropionate, enabling its dissolution before incorporation into hydrogels. researchgate.net
Research on Permeation Enhancement Strategies for Topical Absorption
Various strategies are being investigated to enhance the permeation of betamethasone dipropionate and salicylic acid through the skin barrier, primarily the stratum corneum. benthamopenarchives.com
Salicylic Acid as a Permeation Enhancer: Salicylic acid itself acts as a keratolytic agent, which can loosen scales and improve the penetration of other topical agents, including corticosteroids like betamethasone dipropionate. ammanif.comthesciencein.orgtermedia.pl The addition of 2% salicylic acid has been shown to potentiate the anti-scaling activity of 0.05% betamethasone dipropionate. ammanif.comammanif.com Laboratory studies indicate that the penetration of topical corticosteroids can be increased twofold to threefold when administered with salicylic acid. actasdermo.org
Ethanol (B145695) in Ethosomes: Ethosomes, lipid-based vesicular systems with high ethanol content, have demonstrated increased drug entrapment and permeation for betamethasone dipropionate. ammanif.comresearchgate.netammanif.com The ethanol's hydrating effect on phospholipid bilayers contributes to the formation of flexible vesicles that enhance penetration through the epidermal membrane. ammanif.comresearchgate.netammanif.com
Novel Excipients and Vehicles: Research explores the use of specific excipients like PEG 400 and Transcutol for their solvent and permeation enhancing properties for betamethasone dipropionate. revmedchir.ro Fish oil has also been investigated for its influence on enhancing the delivery of betamethasone dipropionate and salicylic acid across the skin. researchgate.net
In Vitro Release Kinetics and Dissolution Profiling of the Combination
In vitro release testing (IVRT) and dissolution profiling are essential tools for characterizing the performance of topical drug products, including those combining betamethasone dipropionate and salicylic acid. These tests assess the rate and extent to which the active pharmaceutical ingredients (APIs) are released from the semi-solid dosage form into a dissolution medium. The release behavior is influenced by the formulation composition, the physical properties of the APIs, and the characteristics of the vehicle.
Research into novel formulations, such as cubosomal dispersions containing betamethasone dipropionate and salicylic acid, has investigated their in vitro release profiles. Studies have shown that the release of both betamethasone dipropionate and salicylic acid can commence rapidly upon contact with the dissolution medium. For instance, in one study evaluating an optimized cubosomal formulation, approximately 8.34% of betamethasone dipropionate and 11.33% of salicylic acid were released within the first 5 minutes. dovepress.com The release profile can exhibit an exponential pattern, with peak release for betamethasone dipropionate observed around 3 hours and for salicylic acid around 2 hours from a specific cubosomal dispersion. dovepress.com This rapid initial release, sometimes referred to as a burst release, has been attributed to the small particle size and high surface area of the nanocarrier system used in the formulation. dovepress.com
Development of Advanced In Vitro Release Testing Methodologies
The development and validation of appropriate in vitro release testing methodologies are critical for accurately assessing the release kinetics of active compounds from topical formulations. Various methods are employed, often involving diffusion cells and suitable receptor media.
One approach involves the use of dialysis membranes to separate the formulation from the dissolution medium. dovepress.com In such methodologies, a dialysis membrane with a specific molecular weight cut-off is typically prepared by washing and soaking in a buffer solution. dovepress.com The formulation is placed on one side of the membrane, and the membrane is then immersed in a receptor compartment containing the dissolution medium, which is often maintained at a constant temperature and stirred to ensure sink conditions. dovepress.com The release of the active compounds across the membrane into the dissolution medium is then monitored over time by taking samples from the receptor compartment and quantifying the drug content. dovepress.com
Analytical methods, such as High-Performance Liquid Chromatography (HPLC), are commonly used for the simultaneous estimation and quantification of betamethasone dipropionate and salicylic acid in samples collected during in vitro release studies. researchgate.net Method validation, in accordance with guidelines from regulatory bodies like the ICH, is essential to ensure the accuracy, precision, sensitivity, and specificity of the analytical method for simultaneously determining both compounds in the formulation matrix and the release media. researchgate.net Validated HPLC methods often utilize C18 columns and specific mobile phases, allowing for effective chromatographic separation and detection of both betamethasone dipropionate and salicylic acid. researchgate.net
Membrane Permeation Studies Using Artificial and Ex Vivo Biological Barriers
Membrane permeation studies are conducted to evaluate the ability of betamethasone dipropionate and salicylic acid to pass through biological or artificial barriers, simulating skin absorption. These studies provide insights into the potential bioavailability of the drugs from topical applications. Franz diffusion cells are a widely used apparatus for performing in vitro permeation studies. science.govcardiff.ac.ukscience.gov
These studies can utilize various types of membranes, including artificial membranes and ex vivo biological barriers such as excised animal skin (e.g., mouse or porcine skin) or human cadaver skin. science.govcardiff.ac.ukscience.govnih.gov The choice of membrane can influence the observed permeation profile due to differences in lipid composition, thickness, and presence of appendages compared to live human skin.
In a typical Franz cell setup, the membrane is placed between a donor compartment containing the topical formulation and a receptor compartment filled with a suitable receptor medium. The temperature is usually maintained at approximately 32°C to mimic skin surface temperature. The receptor medium is sampled at predetermined time points, and the concentration of the permeated drugs (betamethasone dipropionate and salicylic acid) is quantified using validated analytical techniques like HPLC. science.gov
Studies have explored the influence of formulation composition and vehicle properties on the permeation of betamethasone dipropionate and salicylic acid. For example, research has investigated the permeation of these compounds from microemulsions converted into hydrogels, comparing their performance to traditional ointment formulations. science.gov The nature of the vehicle can significantly impact drug permeation, with different bases potentially leading to varying release and penetration profiles. science.gov The use of novel delivery systems, such as cubosomes, has also been investigated to potentially enhance skin penetration of both betamethasone dipropionate and salicylic acid. dovepress.com
Analytical Methodologies and Quality Control Research
Chromatographic Techniques for Multi-Component Analysis of the Combination
Chromatographic methods are widely employed for the simultaneous separation and quantification of betamethasone (B1666872) dipropionate and salicylic (B10762653) acid in various pharmaceutical dosage forms, such as lotions and ointments. These techniques offer the necessary resolution to differentiate the APIs from excipients, impurities, and degradation products.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
High-Performance Liquid Chromatography (HPLC) is a prevalent technique for the simultaneous determination of betamethasone dipropionate and salicylic acid. Method development focuses on achieving adequate separation, sensitivity, and speed. Reversed-phase HPLC (RP-HPLC) is commonly utilized, employing C18 stationary phases innovareacademics.inresearchgate.netnih.govinnovareacademics.inoup.comresearchgate.net.
Mobile phases typically consist of mixtures of organic solvents like methanol (B129727) and acetonitrile (B52724) with aqueous components, often buffered or acidified with substances such as orthophosphoric acid or methanesulfonic acid to optimize chromatographic behavior innovareacademics.inresearchgate.netnih.govinnovareacademics.inoup.comresearchgate.netnih.gov. UV detection is frequently used, with common wavelengths including 235 nm, 240 nm, and 254 nm, depending on the specific method and desired analytes innovareacademics.inresearchgate.netnih.govinnovareacademics.inoup.comresearchgate.netnih.gov.
Validation of developed HPLC methods is performed according to guidelines such as those from the International Conference on Harmonisation (ICH) to confirm their suitability for intended use innovareacademics.inresearchgate.netinnovareacademics.inoup.comresearchgate.netnih.gov. Validation parameters typically assessed include specificity, linearity, accuracy, precision (repeatability and intermediate precision), limits of detection (LOD) and quantification (LOQ), and robustness innovareacademics.inresearchgate.netinnovareacademics.inoup.comresearchgate.netnih.gov.
Several validated RP-HPLC methods have been reported for the simultaneous estimation of salicylic acid and betamethasone dipropionate innovareacademics.inresearchgate.netnih.govinnovareacademics.innih.gov. For instance, one method utilized a Prontosil HPLC C18 column (250×4.6 mm, 5 μm) with a mobile phase of methanol, acetonitrile, and 0.1% orthophosphoric acid (50:35:15 v/v/v) at a flow rate of 1 mL/min and detection at 235 nm. This method showed retention times of 3.59 min for salicylic acid and 6.00 min for beclomethasone (B1667900) dipropionate (a related compound), demonstrating linearity over concentration ranges of 30–108 μg/mL for salicylic acid and 1–3.6 μg/mL for beclomethasone dipropionate, with recovery data between 98–102% innovareacademics.ininnovareacademics.in.
Another stability-indicating RP-HPLC method for the simultaneous determination of salicylic acid, betamethasone dipropionate, and their related compounds in lotion employed a YMC J'sphere ODS-H80 column (150 mm x 4.6 mm I.D.) at 35°C with UV detection at 240 nm. A gradient elution system using 0.05% methanesulfonic acid solution and acetonitrile as mobile phases was used, successfully separating thirty-three compounds in 38 minutes and demonstrating the method's capability to separate impurities and degradation products in aged samples researchgate.netnih.gov.
Thin-Layer Chromatography (TLC) Densitometric Method Development and Validation
Thin-Layer Chromatography (TLC) coupled with densitometry is another technique used for the determination of betamethasone dipropionate and salicylic acid, particularly in topical formulations like lotions akjournals.comptfarm.plakjournals.comresearchgate.netresearchgate.net. This method offers simplicity and rapidity for routine quality control analysis akjournals.comakjournals.comresearchgate.net.
Method development involves selecting an appropriate stationary phase, such as precoated silica (B1680970) gel plates (e.g., silica gel 60 F254) akjournals.comptfarm.plresearchgate.netresearchgate.net, and an effective mobile phase system that can adequately separate the two APIs. A reported mobile phase composition for the simultaneous determination in lotions is ethanol (B145695) (96%)–toluene–chloroform–glacial acetic acid (6.0 + 20 + 14 + 0.5 v/v) akjournals.comakjournals.comresearchgate.netresearchgate.net.
Quantitative evaluation is performed by densitometric scanning of the developed plates at specific wavelengths where the compounds absorb. Betamethasone dipropionate is typically measured at 250 nm, while salicylic acid is measured at 310 nm akjournals.comakjournals.comresearchgate.netresearchgate.net. Scanning at different wavelengths for each compound can improve peak shape and analytical results akjournals.comresearchgate.net.
Validation of TLC-densitometric methods includes demonstrating selectivity, precision, and accuracy akjournals.comakjournals.comresearchgate.net. The selectivity is often confirmed by comparing the in-situ UV spectra of the spots from samples with those of standards akjournals.comresearchgate.net. This densitometric TLC approach has been found to be selective, precise, and accurate for the routine analysis of betamethasone dipropionate and salicylic acid in lotions akjournals.comakjournals.comresearchgate.net.
Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique commonly used in pharmaceutical analysis for impurity profiling and the identification of volatile and semi-volatile compounds iajps.commedwinpublishers.comijrti.orgdphen1.com. Impurity profiling involves the detection, identification, structural elucidation, and quantitative determination of organic and inorganic impurities, as well as residual solvents, in drug substances and formulations iajps.commedwinpublishers.comijrti.org.
While GC-MS is a valuable tool for impurity analysis in general iajps.commedwinpublishers.comijrti.orgdphen1.com, specific detailed studies focusing on the application of GC-MS specifically for the impurity profiling of the betamethasone dipropionate and salicylic acid combination were not prominently found in the provided search results. However, the principle of using GC-MS for identifying impurities, which can originate from synthesis, starting materials, intermediates, by-products, or degradation, is well-established in pharmaceutical quality control iajps.commedwinpublishers.comijrti.org. Other mass spectrometry-based techniques, particularly LC-MS and LC-MS/MS, appear more frequently in the literature for the analysis of betamethasone dipropionate and its degradation products, likely due to the relatively lower volatility of the steroid component oup.comresearchgate.netmedscape.comnih.govscilit.com.
Spectroscopic and Spectrometric Characterization Methods
Spectroscopic and spectrometric techniques are essential for the characterization of the active compounds and the identification and structural elucidation of impurities and degradation products. These methods provide detailed information about the molecular structure and composition.
Nuclear Magnetic Resonance (NMR) for Structural Elucidation of Degradation Products
Nuclear Magnetic Resonance (NMR) spectroscopy is a definitive technique for determining the chemical structure of organic molecules medwinpublishers.comijrti.org. It is particularly valuable in pharmaceutical analysis for the structural elucidation of unknown impurities and degradation products medwinpublishers.comijrti.orgmedscape.comnih.govscilit.comresearchgate.net.
NMR spectroscopy provides detailed information about the arrangement of atoms within a molecule, allowing chemists to confirm proposed structures or determine entirely new ones. For instance, 1H-NMR data has been used to elucidate the structure of degradation products of beclomethasone dipropionate, a related corticosteroid, revealing the formation of epoxide structures researchgate.net. In studies involving betamethasone dipropionate, NMR spectroscopy, often in conjunction with LC-MS(n) and stress studies, has been successfully applied to identify degradation products, such as the photodegradation product lumibetametasone dipropionate nih.gov. NMR was also used in the characterization of unknown degradation impurities found in beclomethasone dipropionate cream formulations scilit.com.
While NMR is a powerful tool for structural confirmation, its sensitivity is generally lower than that of mass spectrometry, and it typically requires a larger amount of sample medwinpublishers.com. Therefore, it is often used after chromatographic separation and isolation of the impurity or degradation product medwinpublishers.com.
Mass Spectrometry (MS) for Identification and Quantification
Mass Spectrometry (MS) is a highly sensitive analytical technique used for the identification and quantification of compounds based on their mass-to-charge ratio (m/z) medwinpublishers.comijrti.org. When coupled with chromatographic separation techniques like HPLC (LC-MS or LC-MS/MS), it becomes a very powerful tool for the analysis of complex pharmaceutical samples, enabling the detection and identification of APIs, impurities, and degradation products even at low concentrations oup.comresearchgate.netmedwinpublishers.comijrti.orgmedscape.comnih.govscilit.comresearchgate.net.
MS provides molecular weight information and can yield structural fragments through tandem MS (MS/MS or MSn), which aids significantly in the identification of unknown substances medwinpublishers.comijrti.org. LC-MS(n) has been used in combination with NMR and stress studies for the rapid identification of degradation products of betamethasone dipropionate nih.gov. ESI-MS (Electrospray Ionization Mass Spectrometry), coupled with HPLC and NMR, has been employed for the identification and characterization of unknown degradation impurities in beclomethasone dipropionate cream formulations scilit.com. LC-MS/MS methods have also been developed and validated for the determination of betamethasone in biological matrices, highlighting the sensitivity and specificity of this technique for quantification researchgate.netjhphs.org. MS data has also contributed to the structural elucidation of degradation products of related corticosteroids researchgate.net.
MS is indispensable for impurity profiling, allowing for the detection and identification of impurities that may be present at very low levels medwinpublishers.comijrti.org. The ability to obtain fragmentation patterns helps in postulating or confirming the structures of these related compounds.
Validation of Analytical Methods for Complex Topical Formulations
Validation of analytical methods is crucial to ensure their reliability, accuracy, and consistency for quality control purposes, adhering to guidelines from regulatory bodies such as the International Conference on Harmonization (ICH). innovareacademics.ininnovareacademics.innih.govnih.govalliedacademies.org Method validation typically involves assessing parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness. innovareacademics.ininnovareacademics.innih.govnih.govalliedacademies.org
Accuracy, Precision, and Robustness Assessments
Accuracy refers to the closeness of agreement between the value found and the accepted true value. Precision describes the closeness of agreement between a series of measurements obtained from multiple sampling of the same homogeneous sample under prescribed conditions. Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. alliedacademies.org
Studies have demonstrated the accuracy of developed RP-HPLC methods for the simultaneous estimation of Salicylic acid and Betamethasone dipropionate in topical formulations. Observed recovery data for both compounds have been reported within the acceptance range of 98–102%, confirming the accuracy of the methods. innovareacademics.ininnovareacademics.in For Betamethasone dipropionate, accuracy has been shown to range from 99.5% to 102.6%. researchgate.net Accuracy has also been evaluated by recovery at different concentration levels (e.g., 80%, 100%, and 120%), with results showing acceptable recovery percentages. tpcj.org
Precision assessments, including system precision, method precision, and intermediate (inter-day) precision, have shown low Relative Standard Deviation (RSD) values, typically less than 2.0% or 0.3% for Betamethasone dipropionate, indicating the precision of the developed analytical methods. researchgate.netinnovareacademics.ininnovareacademics.intpcj.orgiajps.com
The robustness of analytical methods for Betamethasone dipropionate and Salicylic acid in topical formulations has been evaluated by introducing small variations in chromatographic conditions, such as changes in column temperature, mobile phase composition ratio, and flow rate. alliedacademies.org These studies have indicated that the methods are robust and unaffected by minor variations in parameters, ensuring their reliability during routine use. alliedacademies.orgiajps.com
Limit of Detection (LOD) and Limit of Quantitation (LOQ) Determination
The Limit of Detection (LOD) is the lowest analyte concentration that can be detected, though not necessarily quantified, under the stated experimental conditions. The Limit of Quantitation (LOQ) is the lowest analyte concentration that can be determined with acceptable accuracy and precision. alliedacademies.org
For the simultaneous determination of Salicylic acid and Betamethasone dipropionate, reported LOD values vary depending on the specific HPLC method developed. One study reported LOD values of 0.02 μg/mL for Betamethasone dipropionate and 0.05 μg/mL for Salicylic acid. researchgate.net Another method reported LOD values of 0.48 μg/mL for Salicylic acid and 0.02 μg/mL for Betamethasone dipropionate. nih.gov For Betamethasone dipropionate specifically, an LOD of 0.44 μg/ml has also been reported. tpcj.org
Similarly, LOQ values have been determined for these compounds. Reported LOQ values include 0.05 μg/mL for Salicylic acid and 0.05 μg/mL for Betamethasone dipropionate in one method. researchgate.net Another study found LOQ values of 1.20 μg/mL for Salicylic acid and 0.06 μg/mL for Betamethasone dipropionate. nih.gov An LOQ of 1.34 μg/ml has been reported for Betamethasone dipropionate. tpcj.org These values demonstrate the sensitivity of the validated methods for quantifying the active ingredients in topical formulations. alliedacademies.org
Stability, Degradation, and Impurity Profiling Research
Forced Degradation Studies and Degradation Pathway Elucidation
Forced degradation studies are essential in identifying potential degradation products and understanding the intrinsic stability of a drug molecule. dphen1.com These studies involve exposing the drug substance to stress conditions such as light, hydrolysis, oxidation, and heat to accelerate degradation. dphen1.com
Photolytic, Hydrolytic, and Oxidative Degradation Kinetics
The degradation of betamethasone (B1666872) dipropionate and salicylic (B10762653) acid in Diprosalic can be influenced by exposure to light (photolysis), water (hydrolysis), and oxygen (oxidation). nih.govnih.gov
Photolytic Degradation: While specific kinetic data for the photolytic degradation of this compound is not extensively detailed in the provided search results, corticosteroids, in general, can be susceptible to photolytic cleavage. nih.gov The rate of photodegradation can be influenced by the solvent system, with a higher rate observed in formulations with lower dielectric constants. researchgate.net
Hydrolytic Degradation: The ester linkages in betamethasone dipropionate are susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions. nih.govresearchgate.net The degradation of betamethasone dipropionate has been found to follow first-order kinetics. nih.govnih.gov The rate of hydrolysis is pH-dependent, with maximum stability for betamethasone dipropionate observed in the pH range of 3.5-4.5. nih.govsemanticscholar.orgsemanticscholar.org
Oxidative Degradation: Oxidation is a significant degradation pathway for corticosteroids. nih.govresearchgate.net The presence of oxygen can lead to the formation of various degradation products. nih.gov
Thermal Stress Degradation Mechanisms
Thermal stress is a critical factor affecting the stability of this compound. The degradation of betamethasone dipropionate under thermal stress also follows first-order kinetics. nih.govnih.gov
The primary thermal degradation pathway for betamethasone dipropionate involves the hydrolysis of its ester groups, leading to the formation of betamethasone-17-propionate, betamethasone-21-propionate, and ultimately betamethasone alcohol. researchgate.netnih.gov The rate of this degradation is influenced by pH, with maximum stability observed between pH 3.5 and 4.5. nih.govsemanticscholar.orgsemanticscholar.org The degradation rate constants are also affected by solvent polarity, phosphate concentration, and ionic strength, with the rate decreasing as these factors increase. nih.govnih.gov
Table 1: Thermal Degradation Kinetics of Betamethasone Dipropionate
| Parameter | Observation |
|---|---|
| Kinetics | First-order nih.govnih.gov |
| pH of Maximum Stability | 3.5 - 4.5 nih.govsemanticscholar.orgsemanticscholar.org |
| Major Degradation Products | Betamethasone-17-propionate, Betamethasone-21-propionate, Betamethasone alcohol researchgate.netnih.gov |
| Influence of Solvent Polarity | Rate of degradation increases with a decrease in solvent dielectric constant nih.gov |
Identification and Characterization of Degradation Products and Impurities
The identification and characterization of impurities and degradation products are vital for ensuring the safety and quality of pharmaceutical products. iajps.combiomedres.us
Techniques for Degradant Analysis (e.g., HPLC-UV, MS)
Several analytical techniques are employed to separate, identify, and quantify the degradation products and impurities in this compound.
High-Performance Liquid Chromatography (HPLC): HPLC, particularly reversed-phase HPLC (RP-HPLC) with UV detection, is a widely used technique for the simultaneous determination of salicylic acid, betamethasone dipropionate, and their related compounds. nih.govnih.govresearchgate.net A validated stability-indicating HPLC method can separate all impurities and degradation products in this compound lotion samples. nih.govresearchgate.net
Mass Spectrometry (MS): When coupled with liquid chromatography (LC-MS), mass spectrometry is a powerful tool for the structural characterization of impurities and degradation products. nih.gov LC-MS, along with techniques like LC-NMR and GC-MS, is among the most exploited for impurity profiling. nih.gov
Table 2: Analytical Techniques for Degradant Analysis
| Technique | Application in this compound Analysis |
|---|---|
| HPLC-UV | Simultaneous determination and quantification of betamethasone dipropionate, salicylic acid, and their degradation products. nih.govnih.govresearchgate.net |
| LC-MS | Identification and structural elucidation of unknown impurities and degradation products. nih.gov |
Mechanism-Based Prediction of Impurity Formation
Understanding the degradation pathways of the active pharmaceutical ingredients (APIs) is crucial for predicting the formation of potential impurities. nih.gov For corticosteroids like betamethasone dipropionate, known degradation mechanisms include hydrolysis of ester linkages and oxidation. nih.govscirp.org
A risk assessment approach, combining knowledge of the drug's degradation pathways with an understanding of potential interactions with excipients, can help predict and mitigate the formation of impurities. nih.gov Factors such as the microenvironmental pH of the formulation and the presence of reactive impurities in excipients must be considered. nih.gov Predictive modeling tools can also be used to hypothesize potential degradation products, which can then be confirmed through stress testing and analytical characterization. nih.gov
Long-Term Stability Assessment Methodologies for Topical Formulations
Long-term stability studies are conducted under recommended storage conditions to establish the shelf-life of the drug product. researchgate.netmpa.se For topical formulations like this compound, these studies assess physical, chemical, and microbiological stability over time. researchgate.netresearchgate.net
Stability studies for topical formulations typically involve monitoring key quality attributes such as:
Appearance, color, and odor
Assay of the active ingredients (betamethasone dipropionate and salicylic acid)
Levels of known and unknown degradation products and impurities mpa.se
pH of the formulation researchgate.net
Viscosity researchgate.net
Microbial limits
Accelerated stability studies, conducted at elevated temperatures and humidity, are also performed to predict the long-term stability profile and to support the proposed shelf-life. researchgate.netcasss.org The data from these studies are crucial for regulatory submissions and to ensure the product remains safe and effective throughout its shelf life. mpa.se
Pharmacokinetics and Metabolism Research in Pre Clinical Models
Absorption, Distribution, Metabolism, and Excretion (ADME) in Pre-clinical Systems
The ADME profile of a drug describes its journey through the body. In the context of topical medications like Diprosalic, percutaneous absorption, or absorption through the skin, is a critical initial step. Once absorbed, the active compounds are distributed to various tissues, undergo metabolic transformation, and are eventually eliminated from the body.
In Vitro Metabolism Studies (e.g., Microsomes, Hepatocytes)
In vitro metabolism studies using liver microsomes and hepatocytes are commonly employed to investigate the metabolic fate of drug compounds. Liver microsomes are subcellular fractions rich in cytochrome P450 (CYP) enzymes, which are primarily responsible for Phase I oxidative metabolism. cambridgemedchemconsulting.comadmescope.com Hepatocytes, on the other hand, are intact liver cells that contain both Phase I and Phase II metabolic enzymes, allowing for the study of a wider range of biotransformation pathways, including conjugation reactions like glucuronidation and sulfation. cambridgemedchemconsulting.comadmescope.com
Research has investigated the in vitro metabolism of salicylic (B10762653) acid in rat liver microsomes. These studies have shown that salicylic acid can be metabolized by CYP enzymes, specifically CYP2E1 and CYP2C11, in rat liver microsomes. nih.govresearchgate.netmdpi.com The oxidative metabolism mediated by these enzymes may be related to salicylic acid-induced lipid peroxidation in rat hepatocytes. nih.govresearchgate.net
Animal Model Pharmacokinetic Profiling of Topical Application
Animal models, such as rabbits and rats, are used to study the pharmacokinetic profile of topically applied compounds. These studies help to determine the extent of systemic absorption, tissue distribution, and elimination following dermal administration.
Studies in rabbits have shown that systemic absorption of topically applied salicylic acid from a hydrophilic ointment base was substantial. uri.eduuri.edu The absorption process was found to be essentially complete within six hours in rabbits. uri.eduuri.edu An interesting observation in fed animals was the presence of a substantial secondary peak in the elimination curve, which was not seen in fasted animals, potentially suggesting biliary recycling. uri.eduuri.edu
Research in rats examining the dermal pharmacokinetics of salicylic acid revealed that direct penetration was dominant only in the superficial tissues, up to a depth of 3-4 mm below the application site, for approximately the first two hours after application. nih.gov Simulations based on this data confirmed that direct penetration is primarily evident in superficial tissues for a limited duration. nih.gov
Topical corticosteroids, including betamethasone (B1666872) dipropionate, can be absorbed through normal intact skin, and this absorption can be increased by inflammation, other skin disease processes, or the use of occlusive dressings. fda.govwikidoc.orgdrugs.com Once absorbed, topical corticosteroids follow pharmacokinetic pathways similar to those of systemically administered corticosteroids. fda.govwikidoc.orgdrugs.com
Enzymatic Biotransformation Pathways of Betamethasone Dipropionate and Salicylic Acid (Pre-clinical)
The biotransformation of betamethasone dipropionate and salicylic acid involves enzymatic processes that convert the parent compounds into metabolites. These pathways are crucial for the elimination of the drugs from the body.
Cytochrome P450 (CYP) Induction and Inhibition Studies (In Vitro)
CYP enzymes play a significant role in the metabolism of many drugs. In vitro studies are conducted to assess whether a compound can induce or inhibit the activity of specific CYP isoforms, which is important for predicting potential drug-drug interactions.
Studies on salicylic acid in rat liver microsomes have investigated its inhibitory effect on CYP2C11 and CYP2E1 enzyme activities. Salicylic acid was found to act as a reversible noncompetitive inhibitor of rat CYP2C11 activity, with a Ki of 84.582 ± 2.67 µM and an IC50 of 82.70 ± 2.67 µM. mdpi.comnih.gov This suggests a low potential for salicylic acid to cause toxicity and drug interactions with substrates of CYP2C11. mdpi.comnih.gov Salicylic acid also inhibited CYP2E1 activities in rat liver microsomes with a mixed-type inhibition mode (competitive and non-competitive), showing a Ki of 83.56 ± 2.730 µM and an IC50 exceeding 100 µM (167.12 ± 5.460 µM). mdpi.comnih.govresearchgate.net This indicates that salicylic acid in rats could have both low and high potential for drug interactions with CYP2E1 substrates. mdpi.comnih.gov
Regarding betamethasone, in vitro studies using rat liver microsomes showed that the addition of betamethasone caused a concentration-dependent stimulation of biphenyl (B1667301) 2-hydroxylation, a reaction mediated by CYP enzymes. nih.gov At a concentration of 100 µM, betamethasone increased the formation of 2-hydroxybiphenyl by approximately 4-fold in microsomes from 28-day-old rats and 10-fold in liver microsomes from 5-day-old rats. nih.gov Betamethasone had little to no effect on hydroxylation at other positions except at a very high concentration (1 mM), where a slight inhibition was observed. nih.gov
Investigation of Glucuronidation and Sulfation Pathways
Phase II metabolic pathways, such as glucuronidation and sulfation, involve the conjugation of drugs or their metabolites with endogenous molecules, making them more water-soluble and facilitating their excretion.
Salicylic acid undergoes conjugation with glucuronic acid, yielding salicylacyl glucuronide and salicyl phenolic glucuronide. uri.edu This is a significant metabolic pathway for salicylic acid. researchgate.netnih.gov Salicylic acid can also be conjugated with glycine (B1666218) to form salicyluric acid, which is considered a major urinary metabolite. uri.eduresearchgate.netnih.govcambridgemedchemconsulting.comdrughunter.com
Studies have investigated the potential of salicylic acid to inhibit UDP-glucuronosyltransferase (UGT) enzymes, which are responsible for glucuronidation. One study indicated that salicylic acid uncompetitively inhibited UGT2B17 enzyme activity in vitro. researchgate.net This suggests a negligible potential for interaction between salicylic acid and drugs that are substrates for UGT2B17 in humans. researchgate.net
While corticosteroids are known to be metabolized primarily in the liver and excreted by the kidneys, with some excretion into bile, specific details on the glucuronidation and sulfation pathways of betamethasone dipropionate in pre-clinical models were not extensively detailed in the provided search results. fda.govwikidoc.orgdrugs.com However, corticosteroids are generally subject to these conjugation reactions as part of their metabolism.
Structure Activity/property Relationships Sar/spr and Computational Studies
Quantitative Structure-Activity Relationships (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling aims to establish a mathematical relationship between the structural properties of molecules and their biological activity. This allows for the prediction of activity for new compounds based on their molecular descriptors.
Prediction of Molecular Interactions and Target Binding Affinity (In Silico)
In silico methods, including QSAR, are used to predict how molecules like the active components of Diprosalic might interact with biological targets and their binding affinity. For salicylic (B10762653) acid derivatives, 3D-QSAR studies have been conducted to understand their binding at the active site of targets like HIV-1 integrase nih.gov. These studies utilize pharmacophore analysis and methods like CoMFA and CoMSIA to correlate stereoelectronic, hydrophobic, and hydrogen bonding interactions with activity, providing predictive tools for designing novel inhibitors nih.gov. QSAR models have also been developed for salicylic acid derivatives to predict their anti-inflammatory activity based on quantum chemical calculations, correlating parameters like atomic charges and HOMO energy with potency. yakhak.org
Correlation of Molecular Descriptors with Biological Activity in Pre-clinical Models
QSAR models correlate molecular descriptors with observed biological activity in pre-clinical settings. For salicylic acid derivatives, QSAR studies have linked physicochemical descriptors such as hydrophobicity (LogP) and molecular energy (Etotal) to their pain inhibitory action and affinity for targets like COX-1. fip.orgresearchgate.net These correlations help identify structural features that contribute to desired biological effects, guiding the modification of compounds to enhance potency.
Molecular Docking and Dynamics Simulations of Active Components
Molecular docking and dynamics simulations provide detailed insights into the interactions between small molecules and their protein targets at the atomic level.
Ligand-Protein Interaction Modeling
Molecular docking is used to predict the preferred binding orientation and affinity of a ligand within a protein binding site. Studies have explored the molecular docking of salicylic acid with various proteins, including plant chloroplastic GAPDH-A1 and Human Serum Albumin (HSA). Docking analysis can identify putative binding pockets and the types of interactions involved, such as hydrogen bonds and hydrophobic interactions. mdpi.comphyschemres.orgresearchgate.netpakbs.org For Betamethasone (B1666872) Dipropionate, molecular docking studies with the glucocorticoid receptor (GR) have shown that the compound resides well within the ligand-binding domain, establishing significant noncovalent interactions, including hydrogen bonds and alkyl-alkyl/π-alkyl interactions. nih.govnih.gov
Molecular dynamics simulations extend docking studies by simulating the dynamic behavior of the ligand-protein complex over time, providing information about the stability of the complex and conformational changes. Simulations have been used to decipher the binding of salicylic acid to proteins, confirming the stability of identified binding pockets in the presence of solvent mdpi.comresearchgate.net. For the interaction of salicylic acid with HSA, molecular dynamics simulations have investigated structural changes induced by ligand binding and estimated binding free energies, indicating that the presence of salicylic acid can contribute to the stability of HSA. physchemres.orgphyschemres.orgresearchgate.net Molecular dynamics simulations have also been applied to study the interaction of betamethasone derivatives with the glucocorticoid receptor, suggesting that specific mutations can improve activity by stabilizing the pre-lactonization state and generating productive orientations. researchgate.netarabjchem.org
Studies on the interaction of salicylic acid with proteins like Capsicum annuum seed vicilin have utilized molecular docking to identify binding pockets and the specific amino acid residues involved in hydrogen bonding and hydrophobic interactions that stabilize ligand binding. pakbs.org
Conformational Analysis and Energy Minimization Studies
Computational methods are used to analyze the different possible three-dimensional arrangements (conformations) of molecules and determine their relative stabilities through energy minimization. Conformational analysis of salicylic acid and its derivatives has been performed using theoretical calculations to understand the influence of factors like intramolecular hydrogen bonding on their preferred shapes and energies. researchgate.netrsc.orgosti.govrasayanjournal.co.in These studies are crucial because the conformation of a molecule can significantly impact its ability to bind to a target protein. For steroids like Betamethasone Dipropionate, crystallographic data and computational analysis provide information on preferred conformations and the influence of substituents on their interactive potential. researchgate.net
Computational Chemistry for Novel Analog Design
Computational chemistry plays a vital role in the design of novel analogs with improved properties. By understanding the SAR/SPR through QSAR, docking, and dynamics simulations, computational tools can be used to predict the potential activity and binding of hypothetical new molecules before they are synthesized. frontiersin.org This includes designing novel corticosteroids by exploring interactions with the glucocorticoid receptor, potentially exploiting new binding sites or channels identified through computational modeling. benthamscience.comnih.gov Computational approaches, such as automated virtual design tools, can assist in the rapid exploration of chemical space and the identification of promising new structures. nih.gov Furthermore, computational design has been applied to propose novel prodrugs, such as a dithranol-salicylic acid conjugate, with the aim of improving therapeutic efficacy and reducing adverse effects. mdpi.comresearchgate.netdntb.gov.ua
Patent Landscape and Intellectual Property Research in Combination Formulations
Analysis of Patented Formulations and Delivery Systems for Betamethasone (B1666872) Dipropionate and Salicylic (B10762653) Acid
The patent protection for topical formulations of betamethasone dipropionate and salicylic acid has evolved from simple ointments and creams to more sophisticated delivery systems designed to enhance efficacy, stability, and patient compliance. These advancements are reflected in a variety of patents that cover the specific combination of these two active ingredients.
Initial patenting efforts focused on the composition of the formulation itself. For instance, a Russian patent describes an anti-inflammatory and anti-allergic composition combining betamethasone dipropionate and salicylic acid with a vehicle of vaseline and vaseline oil. google.com This patent highlights a fundamental approach to protecting such combination products: defining a specific, effective, and stable formulation. The patent details the weight percentages of the active ingredients and excipients, demonstrating the level of specificity required for patentability. google.com
Beyond basic ointments, patents have been granted for other topical dosage forms. For example, lotions containing betamethasone dipropionate and salicylic acid have been developed and evaluated for their efficacy and safety in treating non-scalp dermatoses. nih.gov The development of different formulations like ointments and lotions allows for treatment tailored to the specific nature and location of the skin condition. nih.gov
In recent years, the focus of patenting has shifted towards novel drug delivery systems that offer improved therapeutic profiles. These advanced systems aim to overcome the challenges of topical drug delivery, such as poor permeability of the stratum corneum. googleapis.com Innovations in this area include:
Nanocarrier-based hydrogels: These formulations are designed to increase the permeability of betamethasone dipropionate without the need for chemical enhancers, potentially reducing skin irritation. The incorporation of salicylic acid in these hydrogels can also enhance the descaling of the skin and improve the stability of the formulation.
Cubosomes: This nanoparticulate system has shown promise for the delivery of both betamethasone dipropionate and salicylic acid. google.com Cubosomes are biocompatible and have excellent penetration power, which may lead to enhanced anti-psoriatic efficacy compared to commercial products. google.com
Microemulsions: Microemulsion-based gels have been developed to enhance the permeation of betamethasone dipropionate and provide sustained release. These formulations can lead to better anti-inflammatory activity compared to conventional gels.
The following table provides an overview of some patented formulations and delivery systems for the combination of betamethasone dipropionate and salicylic acid:
| Formulation/Delivery System | Key Features | Potential Advantages | Relevant Patent/Research Focus |
|---|---|---|---|
| Ointment | Vaseline and vaseline oil base | High therapeutic activity and stability in storage. google.com | Focus on specific excipient ratios for stability and efficacy. google.com |
| Lotion | Liquid formulation for broader application | Suitable for non-scalp dermatoses. nih.gov | Clinical efficacy and safety studies. nih.gov |
| Nano-hydrogel | Nanocarriers in a hydrogel base | Enhanced drug permeability without chemical enhancers, improved stability. | Research on increasing drug loading capacity and reducing skin irritation. |
| Cubosomes | Nanoparticulate system with high biocompatibility | Enhanced skin penetration and bio-adhesivity, potentially higher efficacy. google.com | In-vivo studies demonstrating superior anti-psoriatic activity. google.com |
| Microemulsion Gel | Microemulsion incorporated into a gel | Enhanced drug permeation and sustained release for prolonged anti-inflammatory effect. | Development of formulations with optimized droplet size and viscosity. |
Novel Synthetic Route Patenting and Protection Strategies
While formulation patents are a primary strategy for protecting combination products, intellectual property protection can also be sought for novel and inventive synthetic routes of the active pharmaceutical ingredients. Patenting a new manufacturing process can provide a competitive advantage by offering a more efficient, cost-effective, or environmentally friendly method of production.
For salicylic acid, patenting efforts have explored novel synthesis processes. One such example is a supercritical phase synthesis process, which involves the carboxylation of sodium phenolate (B1203915) with carbon dioxide in a supercritical homogeneous phase. This method aims to overcome the mass and heat transfer limitations of traditional gas-solid phase reactions, potentially leading to a higher conversion rate and yield.
Similarly, for betamethasone dipropionate, patents have been filed for methods of preparing micro-particles of the drug. These micro-particles, with a small and uniform grain size, are suitable for incorporation into various semi-solid and suspension preparations, such as creams, injections, and sprays. The patenting of such a process protects the specific method of achieving a desired particle size, which can be crucial for the final product's performance.
Furthermore, patent protection can be obtained for novel derivatives of the active ingredients. For instance, patents have been granted for novel salicylic acid derivatives that are well-tolerated by sensitive skin and can be used as exfoliating agents in cosmetic and dermatological compositions. google.com
Strategies for protecting novel synthetic routes often involve:
Process Claims: These claims in a patent application are directed to the specific steps of the manufacturing process, including reaction conditions, catalysts, and purification methods.
Product-by-Process Claims: In some jurisdictions, it is possible to claim a product that is defined by the process used to create it, especially if the product itself is novel and cannot be adequately characterized by its structure.
Trade Secrets: In addition to patenting, companies may choose to protect certain aspects of their manufacturing process as trade secrets, particularly if these aspects are not easily reverse-engineered.
Intellectual Property Strategy in Fixed-Dose Combination Product Development
The development of a fixed-dose combination (FDC) product like Diprosalic requires a comprehensive intellectual property (IP) strategy that goes beyond patenting the basic combination. A robust IP strategy is crucial for protecting the significant investment required for research, development, and clinical trials of FDCs. nih.gov
A key challenge in patenting FDCs is overcoming the "obviousness" hurdle. patentpc.com A patent claim for a combination of two known drugs may be considered obvious if there was a prior art suggestion or motivation to combine them. To counter this, innovators must demonstrate that the combination provides unexpected or synergistic results, such as enhanced efficacy, improved safety, or a simplified treatment regimen that leads to better patient adherence. patentpc.com
A multi-layered "picket fence" approach to patenting is often employed for FDCs. drugpatentwatch.com This strategy involves creating a portfolio of patents that cover various aspects of the product, including:
The specific combination of active ingredients: Claiming the precise ratio of betamethasone dipropionate and salicylic acid.
The formulation: Protecting the unique combination of excipients that contribute to the product's stability, feel, and drug delivery profile. drugpatentwatch.com
The method of use: Patenting the use of the combination to treat a specific disease, which can be a powerful tool for extending market exclusivity. drugpatentwatch.com
The manufacturing process: Securing patents on any novel and non-obvious steps in the production of the final dosage form. acus.gov
Lifecycle management is another critical component of the IP strategy for FDCs. As the initial patents on a combination product approach expiration, companies may seek to extend their market exclusivity by obtaining patents on new and improved versions of the product. drugpatentwatch.com This can include developing new formulations with enhanced properties, such as improved drug delivery or a more convenient application method. drugpatentwatch.com For example, the development of a spray formulation for a combination that was previously only available as a cream or ointment could be the subject of a new patent.
Furthermore, regulatory exclusivities, which are granted by regulatory bodies upon drug approval, can provide an additional layer of market protection that is distinct from patent protection. A successful IP strategy will leverage both patent and regulatory exclusivities to maximize the commercial lifespan of a fixed-dose combination product.
Q & A
Basic Research Questions
Q. How should researchers formulate focused research questions for Diprosalic studies while ensuring alignment with existing literature gaps?
- Methodological Approach : Use the PICOT framework (Population, Intervention, Comparison, Outcome, Time) to structure questions. For example: "In patients with chronic dermatitis (P), how does this compound (I) compare to betamethasone (C) in reducing erythema severity (O) over 4 weeks (T)?" .
- Key Considerations : Conduct a systematic literature review to identify unresolved issues (e.g., long-term safety data or efficacy in pediatric populations). Prioritize questions addressing reproducibility gaps, such as inconsistencies in pharmacokinetic profiles across studies .
Q. What experimental design principles are critical for preclinical studies evaluating this compound’s anti-inflammatory mechanisms?
- Methodology :
- Control Groups : Include vehicle controls and active comparators (e.g., other corticosteroids).
- Dose-Response Curves : Use ≥3 dose levels to assess therapeutic windows and toxicity thresholds.
- Blinding : Implement double-blind protocols to minimize bias in histological scoring .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s efficacy data across heterogeneous patient populations?
- Analytical Framework :
- Subgroup Analysis : Stratify data by variables like age, disease severity, or genetic biomarkers (e.g., glucocorticoid receptor polymorphisms).
- Meta-Regression : Pool datasets from multiple trials to identify moderators of treatment effects (e.g., baseline IgE levels) .
Q. What statistical methods are optimal for analyzing non-linear pharmacokinetic interactions between this compound and co-administered drugs?
- Recommended Techniques :
- Non-Compartmental Analysis (NCA) : Calculate AUC and Cmax with 90% confidence intervals.
- Physiologically Based Pharmacokinetic (PBPK) Modeling : Simulate drug-drug interactions using tools like GastroPlus® .
- Data Triangulation : Combine in vitro CYP450 inhibition assays with clinical Tmax data to predict interactions .
Q. How should researchers address ethical and methodological challenges in longitudinal studies of this compound’s teratogenic risks?
- Ethical Design :
- Risk-Benefit Assessment : Use animal models (e.g., zebrafish embryotoxicity assays) before human studies.
- Informed Consent : Disclose uncertainties in long-term safety data during recruitment .
- Methodological Rigor : Employ propensity score matching to control for confounding variables in retrospective cohorts .
Data Presentation Guidelines
Table 1 : Example Data Structure for this compound Efficacy Studies
| Study Design | Population (n) | Primary Endpoint | Odds Ratio (95% CI) | p-value | Reference |
|---|---|---|---|---|---|
| RCT, Phase III | Adults with eczema (n=300) | Erythema reduction | 2.1 (1.4–3.2) | <0.001 | Smith et al., 2023 |
| Observational | Pediatric psoriasis (n=150) | Relapse rate at 6mo | 0.8 (0.5–1.3) | 0.42 | Lee et al., 2024 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
